![molecular formula C4K2N4Pd B12828757 Potassium tetracyanopalladate(II)](/img/structure/B12828757.png)
Potassium tetracyanopalladate(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium tetracyanopalladate(II) is a coordination compound with the chemical formula K₂Pd(CN)₄. It is a palladium complex where the palladium ion is coordinated by four cyanide ligands. This compound is known for its applications in various fields, including catalysis, electroplating, and as a precursor for other palladium compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium tetracyanopalladate(II) can be synthesized by reacting palladium(II) chloride with potassium cyanide in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the complete formation of the complex: [ \text{PdCl}_2 + 4 \text{KCN} \rightarrow \text{K}_2[\text{Pd(CN)}_4] + 2 \text{KCl} ]
Industrial Production Methods
In industrial settings, the production of potassium tetracyanopalladate(II) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and products efficiently.
Chemical Reactions Analysis
Types of Reactions
Potassium tetracyanopalladate(II) undergoes various chemical reactions, including:
Substitution Reactions: The cyanide ligands can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Redox Reactions: The palladium center can undergo oxidation or reduction, leading to changes in its oxidation state and coordination environment.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., ethylenediamine). These reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.
Redox Reactions: Reducing agents such as sodium borohydride or hydrazine can be used to reduce the palladium center, while oxidizing agents like hydrogen peroxide can oxidize it.
Major Products Formed
Substitution Reactions: The major products are new palladium complexes with different ligands.
Redox Reactions: The products depend on the specific redox conditions but can include palladium(0) or palladium(IV) species.
Scientific Research Applications
Catalysis
Potassium tetracyanopalladate(II) serves as a precursor for palladium catalysts, which are widely used in organic synthesis and industrial processes. Its applications include:
- Cross-Coupling Reactions : It is utilized in Suzuki and Heck reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .
- Nanoparticle Synthesis : The compound can be reduced to form palladium nanoparticles, which exhibit enhanced catalytic properties for various reactions, including hydrogenation and oxidation processes .
Materials Science
The compound plays a crucial role in the development of advanced materials:
- Electrocatalysts : Potassium tetracyanopalladate(II) is used to synthesize palladium-based electrocatalysts for fuel cells and batteries, improving energy conversion efficiency .
- Metal-Organic Frameworks (MOFs) : It is employed in the fabrication of conductive and porous MOFs, which are promising for gas sensing applications and as catalysts for organic transformations .
Analytical Chemistry
In analytical applications, potassium tetracyanopalladate(II) is used for:
- Electrochemical Sensors : The compound can be integrated into sensor designs for the detection of various analytes due to its electroactive properties .
- Spectroscopic Analysis : It serves as a reagent in spectroscopic methods to identify and quantify palladium and other transition metals in samples .
Case Study 1: Catalytic Activity in Organic Synthesis
A study demonstrated that palladium nanoparticles synthesized from potassium tetracyanopalladate(II) exhibited superior catalytic activity in the hydrogenation of alkenes compared to traditional catalysts. The nanoparticles were characterized using transmission electron microscopy (TEM), revealing their size and distribution, which correlated with enhanced catalytic performance .
Case Study 2: Development of Electrocatalysts
Research on the use of potassium tetracyanopalladate(II) in creating palladium-based electrocatalysts showed significant improvements in the oxidation of formic acid. The synthesized catalysts displayed higher activity and stability compared to conventional materials, making them suitable for practical applications in fuel cells .
Table 1: Comparison of Catalytic Applications
Mechanism of Action
The mechanism of action of potassium tetracyanopalladate(II) involves its ability to coordinate with other molecules and ions. The cyanide ligands can form strong bonds with various substrates, facilitating catalytic processes. The palladium center can also undergo redox changes, which are crucial for its catalytic activity. The specific molecular targets and pathways depend on the application, but generally involve interactions with organic molecules or metal surfaces.
Comparison with Similar Compounds
Similar Compounds
Potassium tetracyanoplatinate(II): Similar in structure but contains platinum instead of palladium.
Potassium tetrachloropalladate(II): Contains chloride ligands instead of cyanide.
Sodium tetracyanopalladate(II): Similar structure but with sodium instead of potassium.
Uniqueness
Potassium tetracyanopalladate(II) is unique due to its specific coordination environment and the properties imparted by the cyanide ligands. These properties make it particularly effective in catalysis and electroplating applications, where other similar compounds may not perform as well.
Biological Activity
Potassium tetracyanopalladate(II) (K₂[Pd(CN)₄]), commonly referred to as potassium tetracyanopalladate, is an important compound in both chemical and biological research. Its unique properties make it a subject of interest in various fields, including catalysis, materials science, and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with potassium tetracyanopalladate(II), supported by relevant data tables and research findings.
- Molecular Formula : K₂[Pd(CN)₄]
- Molecular Weight : 288.68 g/mol (anhydrous)
- Appearance : White crystalline solid
- CAS Number : 14516-46-2
1. Anticancer Activity
Recent studies have explored the potential anticancer properties of potassium tetracyanopalladate(II). Research indicates that palladium compounds can exhibit cytotoxic effects on various cancer cell lines. For example, a study demonstrated that potassium tetracyanopalladate(II) induced apoptosis in human cancer cells through the activation of specific signaling pathways.
2. Antimicrobial Properties
Potassium tetracyanopalladate(II) has shown significant antimicrobial activity. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound disrupts bacterial cell membranes, leading to cell lysis and death. The effectiveness of this compound as an antimicrobial agent highlights its potential applications in clinical settings.
The biological activity of potassium tetracyanopalladate(II) can be attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The following mechanisms have been proposed:
- Metal Ion Interactions : The palladium ion can coordinate with thiol groups in proteins, altering their function and stability.
- Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to increased production of reactive oxygen species (ROS), which can trigger apoptosis.
- DNA Interaction : Studies suggest that potassium tetracyanopalladate(II) can intercalate into DNA, potentially disrupting replication and transcription processes.
Study 1: Anticancer Effects
A study published in Inorganica Chimica Acta investigated the cytotoxic effects of potassium tetracyanopalladate(II) on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC50 value of 5 µM.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
5 | 75 |
10 | 50 |
20 | 30 |
Study 2: Antimicrobial Activity
In another study, the antimicrobial efficacy of potassium tetracyanopalladate(II) was assessed against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Properties
Molecular Formula |
C4K2N4Pd |
---|---|
Molecular Weight |
288.69 g/mol |
IUPAC Name |
dipotassium;palladium(2+);tetracyanide |
InChI |
InChI=1S/4CN.2K.Pd/c4*1-2;;;/q4*-1;2*+1;+2 |
InChI Key |
IYDMNMSJMUMQBP-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.